Glycoprotein IIb Fragment (300-312)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVRZSKJITZRV-MEUOEAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94N18O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Conformational Dynamics of Glycoprotein Iib Fragment 300 312
Amino Acid Sequence and Molecular Composition of the Fragment
The Glycoprotein IIb fragment (300-312) consists of a 13-amino acid sequence. biosynth.comamerigoscientific.com Its specific arrangement of residues dictates its chemical properties and biological activity. The fragment is a potent inhibitor of fibrinogen binding to platelets. biosynth.com
The primary sequence and molecular details of the fragment are summarized below.
| Property | Details |
| Sequence (Three-Letter Code) | Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu biosynth.comCurrent time information in Hyderabad, IN. |
| Sequence (One-Letter Code) | GDGRHDLLVGAPL |
| Molecular Formula | C₅₇H₉₄N₁₈O₁₈ biosynth.com |
| Molecular Weight | 1319.47 g/mol biosynth.com |
| CAS Number | 155114-45-7 biosynth.com |
Structural Characterization of the Fragment and its Parent Glycoprotein IIb Subunit
The parent Glycoprotein IIb (GPIIb), also known as integrin αIIb, is a transmembrane protein that forms a heterodimeric complex with the Glycoprotein IIIa (GPIIIa or β3) subunit. This αIIbβ3 complex is essential for platelet aggregation. The GPIIb subunit is synthesized as a single polypeptide chain that is subsequently cleaved into a heavy chain and a light chain, which remain linked by a disulfide bond. The extracellular portion of the GPIIb heavy chain features a β-propeller domain at its N-terminus, followed by thigh, calf-1, and calf-2 domains. It also contains several calcium-binding sites which are crucial for its structure and function. researchgate.net
Conformational States and Dynamics of Glycoprotein IIb Fragment (300-312) within the αIIbβ3 Complex
The αIIbβ3 integrin does not exist in a single, static conformation. Instead, it dynamically shifts between different states, primarily a low-affinity "bent" conformation and a high-affinity "extended" conformation. researchgate.netnih.gov This transition is the fundamental mechanism of inside-out signaling, whereby intracellular signals, such as the binding of talin to the β3 cytoplasmic tail, trigger a large-scale structural rearrangement of the extracellular domains. semanticscholar.orghep.com.cn
In the resting state, the αIIbβ3 complex is in the bent conformation, which conceals the binding sites for its ligands, such as fibrinogen. researchgate.net This prevents spontaneous platelet aggregation in circulating blood. Upon platelet activation, the complex extends, leading to the separation of the αIIb and β3 legs and a swing-out motion of the β3 hybrid domain. researchgate.net This conformational change is critical as it exposes the ligand-binding sites. elabscience.com
The Glycoprotein IIb fragment (300-312) plays a crucial role in this dynamic process. Research indicates that this fragment constitutes at least part of a common binding site for several adhesive ligands, a site that becomes functional upon platelet activation. researchgate.netszabo-scandic.com Therefore, the conformational dynamics of the αIIbβ3 complex directly impact the accessibility and presentation of the 300-312 region. The transition from the bent to the extended state exposes this fragment, allowing it to participate in ligand binding and subsequent platelet aggregation. The ability of certain antibodies to bind to this region and modulate receptor function further underscores that its conformation is not static and is central to the activation state of the receptor. molbiolcell.orgnih.gov
Influence of Specific Residues and Mutational Analysis on Fragment Conformation and Functional Activity
The specific amino acid residues within the 300-312 fragment are critical for its function. Studies have demonstrated that the synthetic peptide corresponding to this sequence is a potent inhibitor of platelet aggregation and the adhesion of activated platelets to multiple adhesive ligands, including fibrinogen, fibronectin, vitronectin, and von Willebrand factor. szabo-scandic.com This inhibitory action highlights the fragment's central role in ligand binding.
Further research has pinpointed a smaller sequence within this fragment, Gly-Ala-Pro-Leu (GAPL), corresponding to residues 309-312, as being a key component of a fibrinogen binding site. szabo-scandic.com The functional importance of this region is underscored by the fact that polyclonal antibodies developed against the 300-312 peptide can inhibit fibrinogen binding, clot retraction, and platelet adhesion. szabo-scandic.com
Ligand Binding and Molecular Interactions of Glycoprotein Iib Fragment 300 312
Binding Specificity for Adhesive Ligands
The GPIIb fragment (300-312) demonstrates a broad specificity, acting as a key recognition site for several major adhesive proteins involved in hemostasis. This peptide sequence is part of a common ligand-binding site on the αIIb subunit, enabling platelets to interact with multiple substrates. nih.gov
The GPIIb (300-312) sequence is recognized as a presumptive binding site for the gamma-chain of fibrinogen. nih.govnih.gov Cross-linking studies have precisely mapped the interaction site for the C-terminal peptide of the fibrinogen gamma-chain to the GPIIb region encompassing residues 294-314, which includes the 300-312 fragment. nih.govnih.gov Research has demonstrated that the synthetic peptide corresponding to GPIIb (300-312) directly binds to fibrinogen. nih.govnih.gov Furthermore, antibodies raised against this peptide fragment effectively inhibit the binding of fibrinogen to the immobilized GPIIb/IIIa receptor complex. nih.gov This interaction is crucial for platelet aggregation, a central event in thrombus formation.
The functional significance of the GPIIb (300-312) fragment extends beyond fibrinogen. The peptide is a potent inhibitor of the adhesion of activated platelets to multiple adhesive ligands, including fibronectin (Fn), vitronectin (Vn), and von Willebrand factor (vWf). nih.govnih.gov Studies have shown that the peptide corresponding to residues 300-312 can bind directly to vitronectin. nih.govnih.gov The ability of this single peptide sequence to mediate interaction with at least four distinct adhesive ligands underscores its importance as a versatile and common recognition site within the GPIIb/IIIa receptor. nih.govnih.gov
| Ligand | Nature of Interaction | Reference |
|---|---|---|
| Fibrinogen and its γ-chain | Direct binding; inhibition of binding to GPIIb/IIIa | nih.govnih.govnih.gov |
| Fibronectin (Fn) | Inhibition of platelet adhesion | nih.govnih.gov |
| Vitronectin (Vn) | Direct binding; inhibition of platelet adhesion | nih.govnih.govnih.gov |
| von Willebrand Factor (vWf) | Inhibition of platelet adhesion | nih.govnih.gov |
Nature of Binding Interactions
The interactions between the GPIIb (300-312) fragment and its ligands are governed by specific molecular contacts and exhibit distinct binding characteristics. These interactions are essential for the conformational changes and signaling events that lead to platelet activation and thrombus stability.
Specific amino acid residues within the 300-312 sequence have been identified as crucial for ligand recognition. Cross-linking experiments localized the primary interaction site for the fibrinogen γ-chain to the broader GPIIb region of 294-314. nih.gov Within the 300-312 fragment, two sub-regions appear particularly important. Nuclear Magnetic Resonance (NMR) spectroscopy studies and inhibition assays suggest that the overlapping sequence from residues 300-306 contains amino acids crucial for the interaction with fibrinogen. nih.gov Additionally, the C-terminal sequence Gly-Ala-Pro-Leu (GAPL), corresponding to residues 309-312, has been shown to constitute at least part of the fibrinogen binding site. nih.govnih.gov A peptide lacking this GAPL motif is a less potent inhibitor, confirming the functional contribution of these four residues. nih.gov
| Residue/Region | Sequence | Evidence of Importance | Reference |
|---|---|---|---|
| 294-314 | N/A | Fibrinogen γ-chain cross-linking site | nih.govnih.gov |
| 300-306 | GDGRHDL | Suggested crucial residues for fibrinogen interaction based on peptide inhibition potency | nih.gov |
| 309-312 | GAPL | Identified as part of the fibrinogen binding site; its absence reduces inhibitory potency | nih.govnih.govnih.gov |
Distinction of Glycoprotein IIb Fragment (300-312) Mediated Binding from Canonical Arg-Gly-Asp (RGD) Sequences
The GPIIb/IIIa receptor is known to recognize the canonical Arg-Gly-Asp (RGD) sequence present in ligands like fibronectin, vitronectin, and the Aα chain of fibrinogen. However, the binding mechanism involving the GPIIb (300-312) fragment, which interacts with the fibrinogen γ-chain, is distinct.
Evidence strongly supports a two-site binding model for the GPIIb/IIIa receptor. nih.gov Cross-linking studies have demonstrated that the RGD sequence interacts with the β3 (GPIIIa) subunit of the integrin. nih.gov In contrast, the fibrinogen γ-chain peptide, whose binding is mimicked by the GPIIb (300-312) fragment, cross-links exclusively to the αIIb (GPIIb) subunit. nih.gov This spatial separation of binding sites indicates distinct, non-overlapping points of contact for the two different ligand motifs.
Despite these distinct primary binding sites, there appears to be functional interplay between them. For instance, the binding of an RGD peptide can inhibit the cross-linking of the γ-chain peptide to GPIIb, suggesting allosteric communication between the two sites. nih.gov Some studies have proposed that the GPIIb (300-312) region may constitute a common recognition site for both RGD-containing ligands and the fibrinogen γ-chain, suggesting a more complex interaction than two completely independent sites. nih.gov However, the predominant view supports a model where the RGD motif and the γ-chain C-terminus bind to separate subunits of the GPIIb/IIIa receptor, representing two distinct but coordinated mechanisms of ligand recognition. nih.govnih.gov
Functional Contributions of Glycoprotein Iib Fragment 300 312 in Cellular Processes
Modulation of Platelet Aggregation Mechanisms by the Fragment
The Glycoprotein IIb fragment (300-312) has been identified as a potent inhibitor of platelet aggregation. nih.gov This peptide is believed to constitute a part of the binding site for fibrinogen on the GPIIb/IIIa receptor. nih.govwikigenes.org Platelet aggregation is the process by which platelets clump together, a crucial step in the formation of a blood clot. The final common pathway for platelet aggregation involves the binding of fibrinogen to the activated GPIIb/IIIa receptor on adjacent platelets, forming a bridge between them. mdpi.com
Research has demonstrated that the synthetic peptide corresponding to GPIIbα (300-312) can directly inhibit platelet aggregation induced by various agonists. nih.gov This inhibitory effect is attributed to the peptide's ability to compete with fibrinogen for binding to the GPIIb/IIIa receptor. By occupying this critical binding site, the fragment effectively blocks the interaction between platelets and fibrinogen, thereby preventing the formation of platelet aggregates. nih.govwikigenes.org
Table 1: Research Findings on the Modulation of Platelet Aggregation by Glycoprotein IIb Fragment (300-312)
| Research Finding | Experimental Approach | Reference |
| The peptide GPIIbα (300-312), designated G13, inhibits platelet aggregation. | Platelet aggregometry using the synthetic peptide. | nih.gov |
| Polyclonal antibodies against the GPIIbα (300-312) peptide inhibit platelet aggregation. | Inhibition assays using specific antibodies. | nih.gov |
| The sequence Gly-Ala-Pro-Leu (GAPL), residues 309-312, is identified as part of a fibrinogen binding site. | Peptide inhibition studies. | nih.gov |
Impact on Platelet Adhesion to Immobilized Ligands
The Glycoprotein IIb fragment (300-312) plays a crucial role in the adhesion of platelets to various immobilized ligands. Platelet adhesion to the subendothelial matrix at a site of vascular injury is a primary event in hemostasis. This process is mediated by the binding of platelet receptors, primarily GPIIb/IIIa, to adhesive proteins.
Studies have revealed that the peptide corresponding to GPIIbα (300-312) significantly inhibits the adhesion of stimulated platelets to a range of immobilized ligands. nih.gov These ligands include not only fibrinogen but also fibronectin, vitronectin, and von Willebrand factor (vWf). nih.govnih.gov This suggests that the 300-312 region of GPIIb may represent a common recognition site for multiple adhesive ligands that contain the Arg-Gly-Asp (RGD) sequence, as well as for the LGGAKQAGDV sequence found in the fibrinogen γ-chain. nih.govresearchgate.net
Interestingly, the peptide does not inhibit the adhesion of resting platelets to fibronectin, indicating a degree of specificity in its inhibitory action that is dependent on the activation state of the platelet. nih.gov The adhesion of both resting and stimulated platelets to immobilized fibrinogen is inhibited by a peptide mimic corresponding to residues 300-312 of GPIIb, further underscoring the importance of this region in mediating platelet-ligand interactions. researchgate.net Antibodies directed against this peptide fragment have also been shown to effectively block the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and vWf. nih.gov
Table 2: Impact of Glycoprotein IIb Fragment (300-312) on Platelet Adhesion
| Ligand | Effect of GPIIbα (300-312) Peptide on Adhesion of Stimulated Platelets | Reference |
| Fibrinogen (Fg) | Inhibition | nih.govnih.gov |
| Fibronectin (Fn) | Inhibition | nih.govnih.gov |
| Vitronectin (Vn) | Inhibition | nih.govnih.gov |
| von Willebrand factor (vWf) | Inhibition | nih.govnih.gov |
Involvement in Integrin-Mediated Outside-In Signaling Pathways
Integrin αIIbβ3 is a dynamic receptor that transmits signals bidirectionally across the platelet membrane. "Outside-in" signaling is initiated by the binding of ligands to the extracellular domain of the integrin, which then triggers a cascade of intracellular events. nih.gov These signaling pathways are essential for subsequent platelet functions such as spreading, thrombus consolidation, and clot retraction. nih.gov
While direct studies on the isolated GPIIb fragment (300-312) and its specific role in initiating the full spectrum of outside-in signaling are complex, its function as a ligand-binding site provides strong inferential evidence for its involvement. By serving as a key point of contact for ligands like fibrinogen, the 300-312 region is integral to the initial event that triggers outside-in signaling. nih.govnih.gov
The binding of fibrinogen to GPIIb/IIIa is a prerequisite for many subsequent signaling events. For instance, the occupancy of the receptor by soluble fibrinogen can generate a limited outside-in signal, leading to the tyrosine phosphorylation of certain proteins like pp72syk. nih.gov Given that the 300-312 fragment is a critical component of the fibrinogen binding site, its interaction with the ligand is a necessary step for these downstream signaling events to occur. nih.gov The inhibition of processes that are dependent on outside-in signaling, such as clot retraction, by antagonists that target the GPIIb/IIIa receptor further supports the link between this ligand-binding region and the subsequent intracellular signaling cascade. nih.gov The maintenance of αIIbβ3 in an active conformation, which is crucial for sustained outside-in signaling, is influenced by ligand occupancy, a process in which the 300-312 fragment is directly involved. maastrichtuniversity.nl
Role of the Fragment in Clot Retraction Processes
Clot retraction is a critical process in wound healing where the platelet-fibrin clot contracts, leading to a more stable thrombus and the drawing together of the edges of the injured vessel wall. This process is driven by the contractile forces generated by the platelet cytoskeleton and is dependent on the interaction between platelets and the fibrin (B1330869) network, mediated by the GPIIb/IIIa receptor. nih.gov
The binding of fibrin to platelet GPIIb/IIIa is the inductive signal for clot retraction. nih.gov Research has demonstrated that antibodies targeting the GPIIbα (300-312) fragment inhibit the rate of clot retraction. nih.gov This inhibition is a direct consequence of blocking the interaction between fibrin(ogen) and the GPIIb/IIIa receptor, thereby preventing the necessary outside-in signals and physical linkages required for the platelets to exert contractile force on the fibrin mesh. nih.govnih.gov
The potency of various GPIIb/IIIa antagonists in inhibiting clot retraction has been shown to correlate with their ability to block ligand binding and subsequent outside-in signaling events, such as the inhibition of tyrosine dephosphorylation. nih.gov Since the GPIIb fragment (300-312) is a key part of the ligand-binding apparatus, its role is central to the initiation of the clot retraction process. nih.govnih.gov Disruption of the function of this fragment, either by competitive peptide inhibitors or by specific antibodies, effectively uncouples the platelets from the fibrin network, leading to impaired clot retraction. nih.gov
Design and Characterization of Modulators Targeting Glycoprotein Iib Fragment 300 312
Development and Analysis of Peptide Mimics and Analogs of Glycoprotein IIb Fragment (300-312)
The development of synthetic peptides that replicate the structure and function of the GPIIb fragment (300-312) has been a key strategy in creating targeted antiplatelet agents. These peptide mimics are designed to interfere with the natural binding processes of the GPIIb/IIIa receptor.
A notable synthetic peptide, often referred to as G13, corresponds directly to the amino acid sequence of GPIIb α (300-312). researchgate.netresearchgate.net Research has demonstrated that the G13 peptide is a potent inhibitor of platelet aggregation. researchgate.net It functions by binding to fibrinogen (Fg) and vitronectin (Vn). researchgate.netnih.gov This action effectively blocks the adhesion of stimulated platelets to a range of adhesive ligands, including fibrinogen, fibronectin (Fn), vitronectin, and von Willebrand factor (vWf). researchgate.netnih.gov However, it does not prevent the adhesion of resting platelets to fibronectin. researchgate.net This specificity suggests that the 300-312 sequence may represent a common recognition site on the GPIIb/IIIa receptor for multiple ligands, including those containing the Arg-Gly-Asp (RGD) sequence. researchgate.netresearchgate.net
Studies on related peptide analogs have further illuminated the structure-activity relationship of this region. For instance, while the G13 peptide (residues 300-312) shows significant inhibitory action, earlier research had identified a smaller sequence within it, Gly-Ala-Pro-Leu (GAPL) corresponding to residues 309-312, as being part of a fibrinogen binding site on GPIIb. nih.gov Furthermore, investigations into the adjacent region, specifically residues 313-332, have identified other potent inhibitory peptides, with the RAD (Arg-Ala-Asp) sequence being critical for their biological activity. researchgate.net The development of these mimics provides insight into designing antagonists that could potentially inhibit platelet activation without directly interacting with the αIIbβ3 receptor, thereby avoiding certain adverse signaling events. researchgate.netresearchgate.net
| Peptide Mimic | Corresponding Residues | Observed Biological Activity | Reference |
|---|---|---|---|
| G13 Peptide | GPIIb α (300-312) | Inhibits platelet aggregation; Binds Fibrinogen and Vitronectin; Inhibits adhesion of stimulated platelets to Fg, Fn, Vn, and vWf. | researchgate.netnih.gov |
| GAPL Peptide | GPIIb α (309-312) | Identified as at least part of a fibrinogen binding site on GPIIb. | nih.gov |
Production and Characterization of Polyclonal and Monoclonal Antibodies Targeting the Fragment
To further validate the function of the GPIIb (300-312) region and to create highly specific modulators, researchers have produced and characterized antibodies that target this precise peptide sequence. These immunological tools have been instrumental in confirming the role of this fragment as a key ligand-binding site.
Polyclonal antibodies have been successfully generated against a synthetic peptide immunogen corresponding to GPIIb α (300-312). nih.gov The characterization of these antibodies confirmed their high specificity for the target peptide through methods like ELISA and dot-blot assays. nih.gov In immunoblotting procedures, these antibodies were shown to recognize the full GPIIb protein under reducing conditions. nih.gov
Functionally, these polyclonal antibodies demonstrated significant inhibitory effects on several key platelet processes. They were found to inhibit the binding of fibrinogen to the immobilized GPIIb/IIIa receptor complex. nih.gov Consequently, they also inhibited the rate of clot retraction and blocked the adhesion of stimulated platelets to multiple adhesive ligands, including fibrinogen, fibronectin, vitronectin, and von Willebrand factor. nih.gov These effects were not observed with a control IgG, underscoring the specific action of the antibodies targeting the 300-312 fragment. nih.gov These findings provide strong evidence that the GPIIb α (300-312) sequence constitutes a common and critical ligand-binding domain within the αIIb subunit. nih.gov
While the production of monoclonal antibodies offers advantages like high specificity to a single epitope and batch-to-batch consistency, studies directly detailing the production of monoclonal antibodies specifically against the 300-312 fragment are less common in the reviewed literature. mdpi.combiocompare.com However, the successful generation of polyclonal antibodies provides a robust proof-of-concept for the immunogenicity of this fragment and its accessibility on the platelet surface. nih.gov
| Characteristic | Finding | Reference |
|---|---|---|
| Specificity | Specific for the GPIIb α (300-312) peptide immunogen, confirmed by ELISA and dot-blot assays. Recognizes GPIIb in immunoblots. | nih.gov |
| Inhibition of Ligand Binding | Inhibits the binding of fibrinogen to the immobilized GPIIb/IIIa complex. | nih.gov |
| Functional Inhibition | Inhibits the rate of clot retraction and the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and von Willebrand factor. | nih.gov |
| Conclusion | The results indicate that GPIIb α (300-312) is part of a common ligand binding site within the integrin αIIb subunit. | nih.gov |
Mechanistic Insights Derived from Interactions with Ligand-Mimetic Antagonists
Studying the interactions between the GPIIb/IIIa receptor and various ligand-mimetic antagonists has provided profound mechanistic insights into platelet activation and inhibition. The GPIIb (300-312) peptide itself acts as a ligand-mimetic antagonist, and its effects, along with those of other mimetics, have helped to map the receptor's functional landscape. researchgate.net
Ligand-mimetic antagonists, including RGD-peptides and the G13 peptide, function by competing with natural ligands like fibrinogen for the binding pocket on the GPIIb/IIIa receptor. researchgate.netnih.gov The G13 peptide's ability to inhibit the adhesion of stimulated platelets to multiple ligands highlights that the 300-312 region is a crucial part of a common binding interface. researchgate.netnih.gov
A key mechanistic insight from these studies is that the binding of ligand-mimetic antagonists can induce a conformational change in the GPIIb/IIIa receptor, shifting it to a "ligand-bound" state. nih.gov Paradoxically, this conformational change can, under certain circumstances, lead to platelet activation, a phenomenon known as "outside-in signaling." researchgate.netnih.gov This paradoxical activation has been shown to require three conditions: the induction of the ligand-bound conformation by the antagonist, the clustering of the integrin receptors, and a pre-stimulation of the platelets (e.g., by low-dose ADP). nih.gov This explains some of the limitations observed with certain intravenous anti-αIIbβ3 therapies and has guided the development of newer antagonists that are allosteric or activation-specific, which may avoid inducing these activating conformational changes. researchgate.netnih.gov
The study of these interactions has confirmed that the 300-312 fragment is an integral part of the broader ligand-binding domain. The inhibition of platelet function by antibodies targeting this specific fragment corroborates its role as an accessible and functionally critical site. nih.gov Therefore, insights from ligand-mimetic antagonists not only clarify the receptor's mechanism of binding and activation but also validate the GPIIb (300-312) fragment as a strategic target for designing antagonists that can effectively block platelet aggregation without inadvertently triggering activating signals.
Future Research Directions and Mechanistic Implications
Elucidating the Precise Molecular Mechanisms Underlying Fragment-Induced Effects on Platelet Function
The Glycoprotein IIb fragment (300-312) exerts its primary effect by inhibiting the binding of major adhesive ligands to the platelet receptor GPIIb/IIIa (integrin αIIbβ3). nih.gov This receptor is crucial for platelet aggregation, the final common pathway in blood clot formation, as it binds to ligands such as fibrinogen, fibronectin, vitronectin, and von Willebrand factor. nih.govnih.govfrontiersin.org Research has demonstrated that the 300-312 peptide, also referred to as G13, directly interferes with this process. nih.govnih.govresearchgate.net
Studies have shown that this fragment is a potent inhibitor of platelet aggregation and can bind to fibrinogen and vitronectin directly. nih.gov By occupying or sterically hindering a critical binding site on the GPIIb subunit, the fragment effectively prevents these larger protein ligands from cross-linking platelets, a necessary step for thrombus formation. The adhesion of both resting and stimulated platelets to immobilized fibrinogen is inhibited by this peptide mimic. nih.govresearchgate.net Further investigation is focused on pinpointing the exact contact points between the fragment and the GPIIb/IIIa receptor and determining the kinetics of this interaction. Elucidating these precise mechanisms will clarify how a relatively small peptide can so effectively disrupt the function of a large and complex receptor, providing a more complete picture of platelet activation and inhibition.
Understanding the Fragment's Role in Specific Integrin Conformational Changes and Activation Pathways
Integrins, including GPIIb/IIIa, are dynamic molecules that undergo significant conformational changes to switch between active (high-affinity for ligand) and inactive (low-affinity) states. molbiolcell.orgacs.org This process, known as inside-out signaling, is critical for regulating cell adhesion. The binding of ligands to the extracellular portion of the integrin can also induce conformational shifts, termed outside-in signaling, that relay information into the cell. researchgate.net
The GPIIb fragment (300-312) is believed to play a role in these conformational dynamics. Research indicates that the region encompassing residues 300-312 on the GPIIb α-subunit constitutes at least part of a common ligand-binding site. nih.gov The binding of the fragment to this site likely stabilizes a specific conformation of the GPIIb/IIIa receptor that is unfavorable for the binding of its natural ligands. Evidence for such long-range conformational changes in integrins is well-established; for instance, the binding of an antibody to a site on the β3 subunit can allosterically increase the receptor's affinity for fibrinogen, even though the sites are separated by a significant distance. researchgate.net Future studies using advanced biophysical techniques like cryo-electron microscopy and single-molecule force spectroscopy could visualize the specific conformational state induced by the 300-312 fragment. acs.orgnih.gov This would provide a structural basis for its inhibitory action and deepen our understanding of how integrin activation is regulated at the molecular level.
Advancing the Rational Design of Highly Selective Integrin Modulators Based on Fragment Insights
The unique properties of the Glycoprotein IIb fragment (300-312) make it an important model for the development of new antiplatelet therapies. Many early integrin antagonists were based on the Arg-Gly-Asp (RGD) sequence found in ligands like fibrinogen. nih.gov However, because the RGD motif is recognized by numerous integrins, these antagonists often lack specificity, leading to potential side effects. nih.gov
In contrast, the 300-312 fragment represents a sequence specific to the αIIb subunit. This inherent specificity offers a blueprint for designing highly selective inhibitors of GPIIb/IIIa. By studying the structure-activity relationship of this peptide, researchers can identify the key amino acids responsible for its high-affinity binding and inhibitory function. This knowledge can be used to develop smaller, more stable peptidomimetics or small molecules that mimic the action of the fragment. The goal is to create conformationally constrained molecules that precisely target the 300-312 binding pocket on GPIIb/IIIa, offering potent antiplatelet effects with minimal off-target activity. This approach has been successfully demonstrated in mimicking other specific disintegrins, like barbourin, to create highly selective GPIIb/IIIa antagonists. nih.gov
Broader Implications of Glycoprotein IIb Fragment (300-312) Research for Understanding Cell Adhesion and Signaling Beyond Platelets
While the research on GPIIb fragment (300-312) is centered on platelet function, its implications extend to the broader field of cell biology. Integrins are a large family of receptors found on virtually all cell types, where they mediate critical cell-to-cell and cell-to-extracellular matrix (ECM) interactions. researchgate.net These interactions are fundamental to processes as diverse as immune response, inflammation, cancer cell metastasis, and tissue development.
The GPIIb/IIIa receptor serves as a paradigm for understanding integrin function. frontiersin.orgresearchgate.net The detailed investigation of how the 300-312 fragment modulates GPIIb/IIIa activity provides a valuable mechanistic model. It highlights how specific, non-RGD sequences on an integrin's α-subunit can play a crucial role in ligand recognition and receptor activation. This principle is likely applicable to other integrins. By understanding the rules of engagement for this specific peptide-receptor pair, scientists can gain a framework for identifying and targeting similar regulatory sites on other integrins involved in various diseases. This could ultimately pave the way for novel therapeutic strategies aimed at modulating cell adhesion in a highly specific and controlled manner across a range of pathological conditions.
Q & A
Basic Research Questions
Q. What is the functional role of Glycoprotein IIb Fragment (300-312) in platelet aggregation, and how can its activity be experimentally validated?
- Methodological Answer : The fragment is part of the GP IIb/IIIa receptor, critical for fibrinogen binding during platelet aggregation. To validate its role:
- Use flow cytometry to measure receptor activation by labeling platelets with fluorescent antibodies (e.g., PAC-1 for active GP IIb/IIIa) under thrombin stimulation .
- Employ surface plasmon resonance (SPR) to quantify binding kinetics between the fragment and fibrinogen, using immobilized recombinant GP IIb/IIIa receptors .
- Validate specificity via competitive inhibition assays with synthetic peptides (e.g., eptifibatide) and monitor aggregation suppression using light transmission aggregometry .
Q. How can researchers determine the structural conformation of Glycoprotein IIb Fragment (300-312) in solution?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the fragment with GP IIIa domains and resolve atomic-level interactions (e.g., PDB entries 4FRA, 4FRB) .
- Nuclear magnetic resonance (NMR) : Use 2D - HSQC spectra to analyze backbone dynamics in aqueous buffers .
- Mass spectrometry (MS) : Perform hydrogen-deuterium exchange (HDX-MS) to map solvent-accessible regions and conformational changes upon ligand binding .
Advanced Research Questions
Q. How should researchers address contradictory data on the binding affinity of Glycoprotein IIb Fragment (300-312) across different studies?
- Methodological Answer : Discrepancies often arise from experimental variables:
- Buffer conditions : Test ionic strength (e.g., 150 mM NaCl vs. physiological 100–120 mM) and pH (6.8–7.4) to assess sensitivity .
- Receptor source : Compare recombinant human GP IIb/IIIa expressed in CHO cells vs. platelet-derived receptors to isolate glycosylation effects .
- Assay design : Validate SPR and ELISA results with orthogonal methods like isothermal titration calorimetry (ITC) to rule out artifact-driven binding .
Q. What strategies are effective for integrating Glycoprotein IIb Fragment (300-312) into rational drug design for antiplatelet therapies?
- Methodological Answer :
- Molecular docking : Screen fragment derivatives (e.g., cyclic RGD peptides) against GP IIb/IIIa crystal structures using AutoDock Vina or Schrödinger Suite .
- In vitro platelet inhibition : Rank candidate compounds via dose-response assays (IC) in platelet-rich plasma under shear stress (e.g., 1500 s) .
- In silico mutagenesis : Identify critical residues (e.g., Arg) using alanine scanning and free-energy perturbation (FEP) simulations .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic and pharmacodynamic effects of Glycoprotein IIb Fragment (300-312)-based inhibitors?
- Methodological Answer :
- Animal models : Administer radiolabeled inhibitors (e.g., eptifibatide) in murine thrombosis models and track biodistribution via SPECT/CT imaging .
- Pharmacodynamic endpoints : Measure bleeding time (template method) and platelet inhibition (%) using thromboelastography (TEG) .
- Metabolic stability : Perform liver microsome assays (human/rat) to predict clearance rates and optimize dosing regimens .
Q. What are the key challenges in synthesizing and purifying Glycoprotein IIb Fragment (300-312) for functional studies?
- Methodological Answer :
- Solid-phase peptide synthesis (SPPS) : Optimize coupling efficiency for arginine-rich regions (residues 306–310) using HBTU/HOBt activation and double couplings .
- Purity validation : Use reversed-phase HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF MS to confirm >95% purity and correct mass (MW: 1319.49 Da) .
- Solubility enhancement : Screen buffers (e.g., 20 mM citrate, pH 5.0) or additives (e.g., 5% DMSO) to prevent aggregation during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
